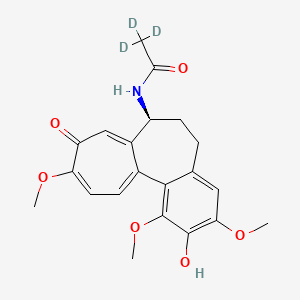

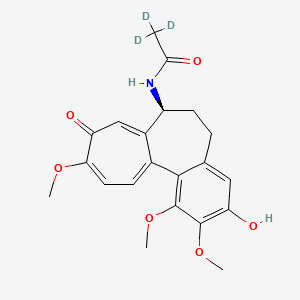

Mycophenolic Acid-13C-d3 (deuterated labelled)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

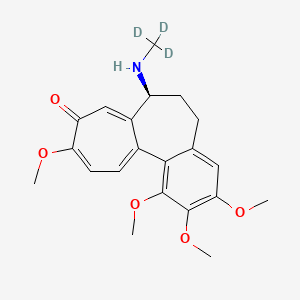

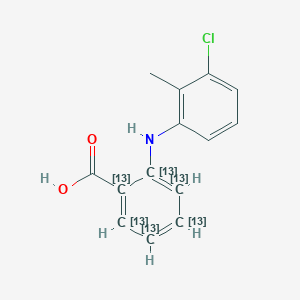

Mycophenolic Acid-13C-d3 (deuterated labelled) is an impurity of Mycophenolic which is used as an immunosuppressive agent, and as an inducer of monocyte differentiation and apoptosis in human lymphoid and monocytic cell lines . It has a molecular formula of C17H17O6D3 and a molecular weight of 324.35 .

Molecular Structure Analysis

The molecular formula of Mycophenolic Acid-13C-d3 (deuterated labelled) is C17H17O6D3 . The molecular weight is 324.35 .Physical And Chemical Properties Analysis

The molecular formula of Mycophenolic Acid-13C-d3 (deuterated labelled) is C17H17O6D3 . The molecular weight is 324.35 .Applications De Recherche Scientifique

In Vitro Assessment of Embryotoxic Potential

Mycophenolic acid has been studied for its embryotoxic potential using in vitro assays. Eckardt and Stahlmann (2009) found that rat embryos exposed to mycophenolic acid showed dysmorphogenic development, indicating its pronounced embryotoxic potential at cytotoxic concentrations. This supports the use of validated in vitro tests to detect human teratogens (Eckardt & Stahlmann, 2009).

Mycophenolic Acid Derivative from Penicillium sp.

Song et al. (2019) isolated a new derivative of mycophenolic acid, penicacid D, from the marine-derived fungus Penicillium sp. This study highlights the potential of mycophenolic acid derivatives in exerting bioactivity against various microorganisms (Song et al., 2019).

Quantification in Human Peripheral Blood Mononuclear Cells

Nguyen Thi et al. (2013) developed a method for quantifying mycophenolic acid levels in human peripheral blood mononuclear cells. This method is used in pharmacokinetics-pharmacodynamics clinical trials, offering insights into MPA's action in the human body (Nguyen Thi et al., 2013).

Impact on Pharmacokinetics in Renal Transplant Recipients

Wang et al. (2016) investigated how 1-Alpha, 25-dihydroxyvitamin D3 affects the pharmacokinetics of mycophenolic acid in renal transplant recipients. This study demonstrates the significance of extrahepatic metabolism in MPA pharmacokinetics variability (Wang et al., 2016).

Modulation of Tight Junctions in Caco-2 Cells

Khan et al. (2017) explored how MPA affects tight junctions in Caco-2 cells, shedding light on its potential role in causing leak-flux diarrhea in organ-transplanted patients. This study contributes to understanding the gastrointestinal disturbances associated with MPA (Khan et al., 2017).

Propriétés

Numéro CAS |

1261432-16-9 |

|---|---|

Nom du produit |

Mycophenolic Acid-13C-d3 (deuterated labelled) |

Formule moléculaire |

C17H17O6D3 |

Poids moléculaire |

324.35 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Numéros CAS associés |

24280-93-1 (unlabelled) |

Étiquette |

Mycophenolate Mofetil Impurities |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

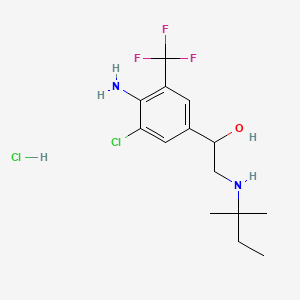

![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride](/img/structure/B602607.png)